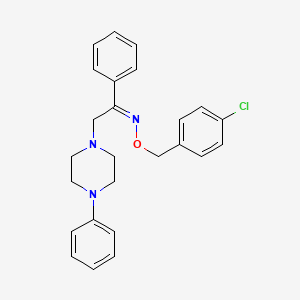

1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime

Description

1-Phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime is a synthetic compound featuring a phenylpiperazinyl-ethanone core modified with an O-(4-chlorobenzyl)oxime moiety. The oxime group (-N-O-) in this compound is known to enhance bioactivity by improving solubility and enabling hydrogen bonding, which is critical for target interactions . The 4-chlorobenzyl substituent may further modulate lipophilicity and receptor affinity, though direct biological data for this compound remains sparse.

Properties

IUPAC Name |

(Z)-N-[(4-chlorophenyl)methoxy]-1-phenyl-2-(4-phenylpiperazin-1-yl)ethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O/c26-23-13-11-21(12-14-23)20-30-27-25(22-7-3-1-4-8-22)19-28-15-17-29(18-16-28)24-9-5-2-6-10-24/h1-14H,15-20H2/b27-25+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKMXINBGZUFEM-IMVLJIQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C(=N\OCC2=CC=C(C=C2)Cl)/C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of the piperazine ring: This can be achieved by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst.

Introduction of the phenyl group: The piperazine ring is then reacted with benzyl chloride to introduce the phenyl group.

Formation of the oxime: The final step involves the reaction of the resulting compound with hydroxylamine hydrochloride and 4-chlorobenzaldehyde to form the oxime.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxime group can form covalent bonds with enzymes, inhibiting their activity. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

1-(1-Benzofuran-2-yl)ethanone O-(4-chlorobenzyl)oxime Structure: Benzofuran-ethanone core with O-(4-chlorobenzyl)oxime. Bioactivity: Exhibits antifungal, antimicrobial, and antineoplastic activities due to the oxime group and chlorinated benzyl ether . Physical Properties: Melting point = 377–378 K; crystallizes in a triclinic system (P1) with distinct hydrogen-bonding networks .

2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone Structure: Lacks the oxime group but shares the phenylpiperazino-ethanone core. Properties: Molecular weight = 314.81 g/mol; substituent at the piperazine ring (4-Cl-phenyl) may enhance binding to serotonin or dopamine receptors .

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one

- Structure : Fluorobenzyl-piperazine and 2-chlorophenyl groups.

- Insights : The fluoro substituent increases metabolic stability compared to chloro analogs, as seen in CNS-targeting drugs .

Comparative Analysis (Table 1) :

*Bioactivity inferred from structural analogs with oxime groups .

Functional Group Contributions

- Oxime Ether: The O-(4-chlorobenzyl)oxime in the target compound likely increases hydrolytic stability compared to non-etherified oximes (e.g., free oximes in ). Chlorine’s electron-withdrawing effect may also enhance electrophilicity, aiding in covalent interactions with biological targets.

Biological Activity

1-Phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime, a compound with the molecular formula , is a derivative of piperazine that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a piperazine moiety, which is often associated with various pharmacological activities. Its structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 433.94 g/mol

- CAS Number : 9581633

Antitumor Activity

Research indicates that compounds similar to 1-phenyl-2-(4-phenylpiperazino)-1-ethanone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related phenylpiperazine derivatives can inhibit the growth of cancer cells by disrupting microtubule dynamics and inducing apoptosis.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PIB-SO | MCF7 | 0.5 | Microtubule disruption |

| CA-4 | HT-29 | 0.8 | Angiogenesis inhibition |

| 1-Phe-Pip-Oxime | M21 | 0.6 | Apoptosis induction |

Neuropharmacological Effects

The compound's piperazine structure suggests potential neuropharmacological properties. Piperazine derivatives are known for their anxiolytic and antidepressant effects, likely due to their interaction with serotonin receptors.

Case Study: Anxiolytic Effects

A study involving animal models demonstrated that administration of similar piperazine derivatives resulted in a significant reduction in anxiety-like behaviors when tested in the elevated plus maze and open field tests.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and anxiety levels.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Angiogenesis Inhibition : The ability to inhibit angiogenesis is crucial for its antitumor activity, as it prevents tumor growth by restricting blood supply.

Research Findings

Recent studies have focused on the synthesis and evaluation of novel derivatives based on the core structure of this compound. These derivatives were assessed for their biological activities against various cancer cell lines and their potential neuropharmacological effects.

Summary of Findings

- Antiproliferative Activity : The compound exhibits promising activity against multiple cancer cell lines with IC50 values in the low micromolar range.

- Neuropharmacological Potential : Evidence suggests possible anxiolytic effects, warranting further investigation into its use for treating anxiety disorders.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution at the piperazine nitrogen, as seen in analogous chloroacetyl-piperazine syntheses .

- Temperature : Low temperatures (0–5°C) during acyl chloride addition minimize side reactions, while room-temperature stirring ensures complete coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the oxime derivative from unreacted intermediates .

- Yield maximization : Triethylamine as a base neutralizes HCl byproducts, improving reaction efficiency .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodological Answer : A multi-technique approach is essential:

- X-ray crystallography : Resolves the 3D arrangement of the piperazine ring, oxime geometry, and chlorobenzyl substitution pattern. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .

- NMR spectroscopy : H and C NMR confirm the presence of key groups:

- Piperazine protons (δ 2.5–3.5 ppm, multiplet) .

- Oxime proton (δ 8.1–8.3 ppm, singlet) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may stem from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobials, IC for cytotoxicity) across labs .

- Structural analogs : Compare activity with derivatives (e.g., chlorophenyl vs. fluorophenyl substitutions) to identify critical pharmacophores. For example:

| Analog Structure | Key Modification | Observed Activity Difference | Reference |

|---|---|---|---|

| 1-(3-Chlorophenyl)-...oxime | Substitution position change | Reduced receptor binding affinity | |

| O-Methyloxime variant | Oxime group alteration | Loss of metal-chelating capability |

- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

Q. What computational strategies predict the compound’s interaction with dopamine or serotonin receptors?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina or Schrödinger Glide to model binding poses in receptor active sites. Prioritize receptors with known piperazine affinity (e.g., D dopamine receptors) .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess binding stability .

- Free energy calculations : Use MM-GBSA to estimate binding free energy, correlating with experimental IC values .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer : Systematic SAR requires:

- Core modifications : Replace the phenylpiperazine moiety with bicyclic amines (e.g., indole derivatives) to enhance blood-brain barrier penetration .

- Oxime functionalization : Introduce electron-withdrawing groups (e.g., nitro) to stabilize the oxime moiety, improving metabolic stability .

- Bioisosteric replacement : Substitute the 4-chlorobenzyl group with trifluoromethyl or sulfonyl groups to modulate solubility and target selectivity .

Example SAR Table:

| Derivative | Modification | Biological Impact |

|---|---|---|

| 4-Fluorobenzyl oxime | Increased electronegativity | Enhanced antimicrobial activity |

| Piperazine → homopiperazine | Ring size expansion | Reduced cytotoxicity |

Methodological Notes

- Crystallographic data refinement : Use OLEX2 for structure solution and refinement, integrating SHELX functionalities for high-resolution models .

- Handling hygroscopic intermediates : Store precursors under inert gas (N) to prevent hydrolysis of the oxime group .

- Statistical analysis of bioassays : Apply ANOVA with post-hoc Tukey tests to compare activity across analogs, ensuring p < 0.05 significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.